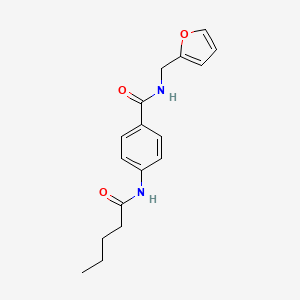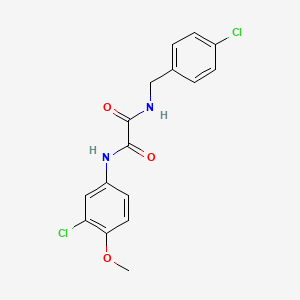![molecular formula C22H26ClN3O B4777664 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine](/img/structure/B4777664.png)
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine
Descripción general
Descripción
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine, also known as CPP or TFMPP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied by scientists due to its potential therapeutic applications in various fields of medicine.
Mecanismo De Acción
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine acts as a serotonin receptor agonist, specifically targeting the 5-HT1A, 5-HT1B, and 5-HT2A receptors. It also inhibits the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. These actions are thought to be responsible for its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including anxiogenic, hallucinogenic, and stimulant properties. It has also been found to have antiproliferative effects on cancer cells, making it a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine is its high potency and selectivity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, its psychoactive properties and potential for abuse limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine, including its potential therapeutic applications in cancer therapy, anxiety disorders, and depression. Further studies are needed to elucidate its mechanism of action and to develop more selective and potent analogs with fewer side effects. Additionally, studies on the long-term effects of this compound on the brain and behavior are needed to determine its safety for human use.
Aplicaciones Científicas De Investigación
1-(3-chlorophenyl)-4-[4-(1-piperidinyl)benzoyl]piperazine has been studied for its potential therapeutic applications in various fields of medicine, including psychiatry, neurology, and oncology. It has been found to have a wide range of pharmacological activities, including serotonin receptor agonism, dopamine receptor antagonism, and inhibition of monoamine uptake transporters.
Propiedades
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(4-piperidin-1-ylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O/c23-19-5-4-6-21(17-19)25-13-15-26(16-14-25)22(27)18-7-9-20(10-8-18)24-11-2-1-3-12-24/h4-10,17H,1-3,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSMXRCNWNQUBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 3-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4777597.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(3-chlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4777604.png)
![1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B4777606.png)
![ethyl [6-(1,3-benzodioxol-5-yl)-4-(difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B4777610.png)

![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(3-methylphenyl)amino]-4-oxobutanoate](/img/structure/B4777632.png)
![N-[(allylamino)carbonothioyl]-2,4-dichlorobenzamide](/img/structure/B4777638.png)
![5-(2,5-dichlorophenyl)-N-{4-[(1,3-thiazol-5-ylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B4777641.png)
![N-cyclopropyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4777652.png)
![4-chloro-3,5-dimethyl-1-({5-[(4-methyl-1H-pyrazol-1-yl)carbonyl]-2-furyl}methyl)-1H-pyrazole](/img/structure/B4777654.png)

![1-({1-[(2-chloro-5-methylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4-(3-methylbenzyl)piperazine](/img/structure/B4777667.png)

![N-cyclopentyl-5-(4-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4777676.png)